molecular formula C19H23N5O2 B2964464 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872840-11-4

3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2964464
CAS No.: 872840-11-4
M. Wt: 353.426
InChI Key: BKIWHMZLTFZQNG-UHFFFAOYSA-N
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Description

3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines This compound is characterized by its unique structural features, which include an imidazo ring fused to a purine core, substituted with isobutyl, methyl, and m-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo ring.

    Substitution Reactions: Introduction of the isobutyl, methyl, and m-tolyl groups through various substitution reactions, often using reagents like alkyl halides in the presence of a base.

    Purine Core Construction: The purine core is constructed through condensation reactions involving formamide derivatives and amines.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.

    Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.

    Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the substituents on the imidazo or purine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Lacks the isobutyl and methyl groups, which may affect its reactivity and biological activity.

    3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Lacks the m-tolyl group, potentially altering its interaction with molecular targets.

Uniqueness

The presence of the isobutyl, methyl, and m-tolyl groups in 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-methyl-6-(3-methylphenyl)-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12(2)11-24-17(25)15-16(21(4)19(24)26)20-18-22(8-9-23(15)18)14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIWHMZLTFZQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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